molecular formula C14H17Cl2N3O2S B4366495 2,5-DICHLORO-N~1~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-1-BENZENESULFONAMIDE

2,5-DICHLORO-N~1~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-1-BENZENESULFONAMIDE

Cat. No.: B4366495
M. Wt: 362.3 g/mol
InChI Key: OQGQEAHXIIPORK-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]benzenesulfonamide is a synthetic organic compound characterized by its unique structure, which includes a benzenesulfonamide core substituted with dichloro and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-DICHLORO-N~1~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-1-BENZENESULFONAMIDE typically involves multiple steps. One common route includes the initial formation of the benzenesulfonamide core, followed by the introduction of the dichloro substituents and the pyrazolyl group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired substitutions occur efficiently.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development.

    Medicine: Research has investigated its potential as an antimicrobial or anticancer agent.

    Industry: Its unique properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,5-DICHLORO-N~1~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-1-BENZENESULFONAMIDE exerts its effects is largely dependent on its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazolyl group may also play a role in binding to biological macromolecules, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

    2,5-Dichlorobenzenesulfonamide: Lacks the pyrazolyl group, making it less versatile in terms of biological interactions.

    N-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl]benzenesulfonamide: Lacks the dichloro substituents, which may affect its reactivity and biological activity.

Uniqueness: The combination of dichloro and pyrazolyl groups in 2,5-DICHLORO-N~1~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-1-BENZENESULFONAMIDE provides a unique set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2,5-dichloro-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2N3O2S/c1-10-8-11(2)19(18-10)7-3-6-17-22(20,21)14-9-12(15)4-5-13(14)16/h4-5,8-9,17H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGQEAHXIIPORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-DICHLORO-N~1~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-1-BENZENESULFONAMIDE
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2,5-DICHLORO-N~1~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-1-BENZENESULFONAMIDE
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2,5-DICHLORO-N~1~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-1-BENZENESULFONAMIDE
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2,5-DICHLORO-N~1~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-1-BENZENESULFONAMIDE
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2,5-DICHLORO-N~1~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-1-BENZENESULFONAMIDE
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2,5-DICHLORO-N~1~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-1-BENZENESULFONAMIDE

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